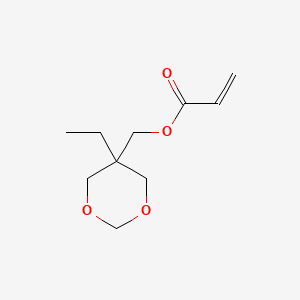

(5-Ethyl-1,3-dioxan-5-yl)methyl acrylate

Description

Propriétés

IUPAC Name |

(5-ethyl-1,3-dioxan-5-yl)methyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-3-9(11)14-7-10(4-2)5-12-8-13-6-10/h3H,1,4-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STGXUBIZGYMIRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(COCOC1)COC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

189243-74-1 | |

| Record name | 2-Propenoic acid, (5-ethyl-1,3-dioxan-5-yl)methyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189243-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5074923 | |

| Record name | (5-Ethyl-1,3-dioxan-5-yl)methyl 2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; NKRA | |

| Record name | 2-Propenoic acid, (5-ethyl-1,3-dioxan-5-yl)methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

66492-51-1 | |

| Record name | Trimethylolpropane formal acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66492-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, (5-ethyl-1,3-dioxan-5-yl)methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066492511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, (5-ethyl-1,3-dioxan-5-yl)methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (5-Ethyl-1,3-dioxan-5-yl)methyl 2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-ethyl-1,3-dioxan-5-yl)methyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (5-Ethyl-1,3-dioxan-5-yl)methyl Acrylate (CAS: 66492-51-1)

For Researchers, Scientists, and Drug Development Professionals

(5-Ethyl-1,3-dioxan-5-yl)methyl acrylate (B77674) , registered under CAS number 66492-51-1, is a monofunctional acrylate monomer recognized for its utility as a reactive diluent in ultraviolet (UV) curable formulations.[1] Also known by synonyms such as Cyclic Trimethylolpropane (B17298) Formal Acrylate (CTFA) and Acrylic Acid (5-Ethyl-1,3-dioxan-5-yl)methyl Ester, this compound is a colorless to light yellow transparent liquid.[][3][4][5] Its unique chemical structure, featuring a dioxane ring, imparts desirable properties to polymer systems, including low viscosity, high dilution capacity, and enhanced flexibility.

While some sources suggest a broad utility in the biomedical industry and drug synthesis, extensive literature review indicates its primary and well-documented applications are in the field of material science, specifically in the formulation of UV-curable coatings and 3D printing resins.[][4][6][7] There is currently no substantial evidence to support its direct role in drug development or interaction with specific biological signaling pathways.

Physicochemical and Toxicological Data

A summary of the key quantitative data for (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate is presented below. This information is crucial for its proper handling, storage, and application in a research and development setting.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₆O₄ | [8][9] |

| Molecular Weight | 200.23 g/mol | [8][9] |

| Appearance | Colorless to light yellow clear liquid | [8][10] |

| Boiling Point | 78 °C at 0.3 mmHg | [3][8] |

| Density | 1.033 ± 0.06 g/cm³ (Predicted) | [11] |

| Refractive Index | 1.4620 to 1.4660 | [11] |

| Flash Point | 109 °C | [8] |

| Water Solubility | 9.3 g/L at 25 °C | [3] |

| Vapor Pressure | 0.6 Pa at 20 °C | [3] |

| LogP | 1.9 at 23 °C | [3] |

Toxicological Summary:

| Hazard Statement | GHS Classification | Reference(s) |

| Causes skin irritation. | Skin Irrit. 2 | [4][5][12] |

| May cause an allergic skin reaction. | Skin Sens. 1 | [5][12][13] |

| May cause allergy or asthma symptoms or breathing difficulties if inhaled. | Resp. Sens. 1 | [4][10] |

| Toxic to aquatic life with long lasting effects. | Aquatic Chronic 2 | [4][5][10][12] |

Synthesis and Chemical Reactions

The synthesis of this compound is a multi-step process. The general pathway involves the formation of a cyclic acetal (B89532) followed by esterification.

1. Synthesis of the Precursor: Cyclic Trimethylolpropane Formal (CTF)

The precursor, cyclic trimethylolpropane formal (5-ethyl-1,3-dioxan-5-yl)methanol, is synthesized from trimethylolpropane (TMP) and formaldehyde.[8] This reaction involves the formation of a dioxane ring structure.

2. Esterification to this compound

The final product is obtained through the esterification of cyclic trimethylolpropane formal with acrylic acid. This step introduces the polymerizable acrylate group.

The primary chemical reactivity of this compound is associated with the acrylate group, which readily undergoes radical polymerization in the presence of a photoinitiator and UV light.[13]

Experimental Protocols and Applications

This compound is predominantly used as a reactive diluent in UV-curable formulations to reduce viscosity and improve the mechanical properties of the cured material.

Application 1: UV-Curable Coating for Optical Fibers

This compound is a key component in UV-curable coatings for optical fibers, contributing to the flexibility and durability of the coating.

Experimental Protocol for Formulation:

A representative formulation for a UV-curable optical fiber coating is detailed below, based on patent literature.[6]

| Component | Function | Weight Percentage (%) |

| Ethoxylated Trimethylolpropane Triacrylate | Oligomer | 20-30 |

| This compound | Reactive Diluent | 30-41 |

| Ethoxyethoxyethyl Acrylate | Reactive Diluent | 10-15 |

| Photoinitiator (e.g., Irgacure 2959) | Initiator | 2-4 |

| Pentaerythritol Pentaacrylate | Crosslinker | 4-7 |

| Tripropylene Glycol Diacrylate | Reactive Diluent | 3-6 |

| 3-Glycidyloxypropyltrimethoxysilane | Adhesion Promoter | 1-2 |

| Glycidyl Neodecanoate | Stabilizer | 1-2 |

| Nano Attapulgite | Reinforcing Filler | 12-15 |

| Additives (e.g., leveling agents) | Performance Enhancers | 9-13 |

Preparation and Curing Workflow:

Application 2: 3D Printing Resin

In the realm of 3D printing, particularly vat photopolymerization techniques, this monomer is used to formulate resins that produce transparent and tough printed objects.[6][11]

Experimental Protocol for a Transparent, Tough 3D Printing Resin:

The following formulation is based on patent literature for a high-performance 3D printing resin.[6]

| Component | Function | Weight Percentage (%) |

| Prepolymer (e.g., Urethane Acrylate) | Oligomer | 30-50 |

| Acryloyl Morpholine (ACMO) | Reactive Diluent | 20-40 |

| This compound (CTFA) | Reactive Diluent | 20-40 |

| Photoinitiator (e.g., TPO, Irgacure 184) | Initiator | 1-4 |

| Light Stabilizer | Additive | 0.5-2 |

| Additives (e.g., anti-yellowing agents) | Performance Enhancers | 0.01-0.2 |

3D Printing Workflow:

Conclusion

This compound is a valuable monomer in the field of polymer and materials science. Its primary role as a reactive diluent in UV-curable systems allows for the formulation of advanced coatings and 3D printing resins with enhanced performance characteristics. For researchers and scientists in these fields, understanding its properties and applications is key to leveraging its full potential. For professionals in drug development, it is important to note the current lack of evidence for its direct application in pharmaceuticals, with its main utility residing in materials science.

References

- 1. sfdchem.com [sfdchem.com]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. zhishangchemical.com [zhishangchemical.com]

- 5. 2-Propenoic acid, (5-ethyl-1,3-dioxan-5-yl)methyl ester | C10H16O4 | CID 171789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

- 7. This compound | 66492-51-1 [chemicalbook.com]

- 8. CN108383826A - A kind of preparation method of cyclic trimethylolpropane formal - Google Patents [patents.google.com]

- 9. real.mtak.hu [real.mtak.hu]

- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 11. Synthesis and characterization of poly(cyclic trimethylolpropane formal acrylate) (PCTFA): A common material in VPP 3D printing | Poster Board #1523 - American Chemical Society [acs.digitellinc.com]

- 12. data.epo.org [data.epo.org]

- 13. Buy this compound | 66492-51-1 [smolecule.com]

(5-Ethyl-1,3-dioxan-5-yl)methyl acrylate molecular structure and properties

An In-depth Technical Guide on the Synthesis and Characterization of (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate (B77674), a versatile monomer often utilized in polymer chemistry. This document details the synthetic pathway, experimental protocols, and key characterization data to support researchers and professionals in the fields of materials science and drug development.

Introduction

(5-Ethyl-1,3-dioxan-5-yl)methyl acrylate, also known as cyclic trimethylolpropane (B17298) formal acrylate (CTFA), is a cyclic acetal (B89532) containing a reactive acrylate functionality. Its unique structure, combining a stable dioxane ring with a polymerizable acrylate group, makes it a valuable building block for the development of specialized polymers with tailored properties. It is particularly noted for its use in the formulation of UV-curable coatings and 3D printing resins.[1] The dioxane ring structure can impart desirable characteristics such as thermal stability and controlled reactivity to the resulting polymers.

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of the intermediate alcohol, (5-Ethyl-1,3-dioxan-5-yl)methanol, through the acid-catalyzed acetalization of 2-ethyl-2-(hydroxymethyl)-1,3-propanediol (trimethylolpropane) with a formaldehyde (B43269) source, such as paraformaldehyde. The subsequent step is the esterification of this alcohol with acryloyl chloride in the presence of a base to yield the final product.

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of (5-Ethyl-1,3-dioxan-5-yl)methanol

This procedure details the acid-catalyzed acetalization of trimethylolpropane with paraformaldehyde.

Materials:

-

2-Ethyl-2-(hydroxymethyl)-1,3-propanediol (Trimethylolpropane)

-

Paraformaldehyde

-

p-Toluenesulfonic acid monohydrate (p-TsOH)

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, paraformaldehyde (in a slight molar excess to the diol), a catalytic amount of p-toluenesulfonic acid monohydrate, and toluene.

-

Heat the mixture to reflux with continuous stirring. The water formed during the reaction is azeotropically removed using the Dean-Stark apparatus.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is evolved.

-

After completion, cool the reaction mixture to room temperature.

-

Wash the organic phase with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a water wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude (5-Ethyl-1,3-dioxan-5-yl)methanol.

-

The product can be further purified by vacuum distillation.

Step 2: Synthesis of this compound

This procedure outlines the esterification of (5-Ethyl-1,3-dioxan-5-yl)methanol with acryloyl chloride.

Materials:

-

(5-Ethyl-1,3-dioxan-5-yl)methanol

-

Acryloyl chloride

-

Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Hydroquinone (as a polymerization inhibitor)

Equipment:

-

Three-neck round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet

-

Magnetic stirrer and ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve (5-Ethyl-1,3-dioxan-5-yl)methanol and triethylamine (in slight molar excess to the alcohol) in anhydrous DCM in a three-neck flask under a nitrogen atmosphere. Add a small amount of hydroquinone.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add acryloyl chloride (in slight molar excess to the alcohol), dissolved in anhydrous DCM, to the reaction mixture via the dropping funnel while maintaining the temperature at 0 °C.[2][3]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it successively with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[3][4][5]

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

Characterization

Physical Properties

A summary of the key physical properties of this compound is provided in the table below.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₆O₄ | [1][6] |

| Molecular Weight | 200.23 g/mol | [1][6] |

| Appearance | Colorless to light yellow liquid | [6] |

| Boiling Point | 78 °C at 0.3 mmHg | [7][8] |

| Density | 1.033 ± 0.06 g/cm³ | [7] |

| Refractive Index (n²⁰/D) | 1.4620 to 1.4660 | [7] |

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

4.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~2960-2850 | C-H stretching (aliphatic) |

| ~1725 | C=O stretching (acrylate ester) |

| ~1635 | C=C stretching (alkene) |

| ~1405 | =C-H in-plane bending |

| ~1190 | C-O stretching (ester) |

| ~1150-1050 | C-O-C stretching (dioxane ring) |

| ~810 | =C-H out-of-plane bending |

The prominent absorption band around 1725 cm⁻¹ is characteristic of the carbonyl group in the acrylate ester.[7]

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the detailed structural elucidation of the molecule. The expected chemical shifts are summarized below.

¹H NMR (CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.40 | dd | 1H | =CH₂ (trans to C=O) |

| ~6.15 | dd | 1H | -CH= |

| ~5.85 | dd | 1H | =CH₂ (cis to C=O) |

| ~4.80 | s | 2H | O-CH₂-O |

| ~4.10 | s | 2H | -C-CH₂-O-C=O |

| ~3.80 | d | 2H | Dioxane ring -CH₂- (axial) |

| ~3.60 | d | 2H | Dioxane ring -CH₂- (equatorial) |

| ~1.40 | q | 2H | -CH₂-CH₃ |

| ~0.90 | t | 3H | -CH₂-CH₃ |

¹³C NMR (CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~166.0 | C=O (ester) |

| ~131.0 | -CH= |

| ~128.5 | =CH₂ |

| ~94.0 | O-CH₂-O |

| ~70.0 | Dioxane ring -CH₂- |

| ~68.0 | -C-CH₂-O-C=O |

| ~35.0 | Quaternary C in dioxane ring |

| ~23.0 | -CH₂-CH₃ |

| ~7.5 | -CH₂-CH₃ |

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It may cause skin and eye irritation.[1] It is important to wear personal protective equipment, including safety glasses, gloves, and a lab coat. The compound is unstable and may be sold with an inhibitor to prevent polymerization.[1]

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The outlined two-step synthetic procedure, along with the comprehensive characterization data, serves as a valuable resource for researchers and professionals engaged in the development of novel polymers and materials. The unique structural features of this monomer offer significant potential for creating materials with enhanced properties for various applications.

References

- 1. echemi.com [echemi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. US2618652A - Process for the purification of acrylate and methacrylate esters - Google Patents [patents.google.com]

- 5. US3420751A - Process for recovery and purification of acrylate and methacrylate esters by extractive distillation with water - Google Patents [patents.google.com]

- 6. zhishangchemical.com [zhishangchemical.com]

- 7. Buy this compound | 66492-51-1 [smolecule.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

A Comprehensive Technical Guide to (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate

This technical guide provides an in-depth overview of (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate (B77674), a key monomer in the formulation of advanced polymer materials. The document is intended for researchers, scientists, and professionals in drug development and material science, offering detailed information on its chemical identity, properties, and applications, with a focus on its use in UV-curable coatings and 3D printing resins.

Chemical Identity

IUPAC Name: (5-ethyl-1,3-dioxan-5-yl)methyl prop-2-enoate[1][]

Synonyms: A variety of synonyms are used in literature and commercial products for (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate. These include:

-

Acrylic Acid (5-Ethyl-1,3-dioxan-5-yl)methyl Ester (often stabilized with MEHQ)[1][3]

-

Trimethylolpropane (B17298) formal acrylate[4]

-

5-Ethyl-5-(acryloyloxymethyl)-1,3-dioxane[4]

-

Propenoic acid (5-ethyl-1,3-dioxan-5-yl)methyl ester[4]

-

2-Propenoic acid, (5-ethyl-1,3-dioxan-5-yl)methyl ester[][4]

-

CTFA[3]

-

Photomer 4141[3]

-

Cyclotrimethylolpropane formal acrylate[3]

Physicochemical Properties

This compound is a colorless to light yellow transparent liquid.[5][6][7] It is a key component in the synthesis of polymers and is widely utilized as a monomer in the production of adhesives and coatings.[8] A summary of its key physical and chemical properties is presented below.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C10H16O4 | [1][][3] |

| Molecular Weight | 200.23 g/mol | [1][3] |

| CAS Number | 66492-51-1 | [1][3] |

| Appearance | Colorless to light yellow clear liquid | [5] |

| Boiling Point | 78 °C at 0.3 mmHg | [1][3][6] |

| Flash Point | 109 °C | [1] |

| Purity | >98.0% (GC) | [1][3] |

| Density | 1.033 ± 0.06 g/cm³ (Predicted) | [7] |

| Refractive Index | 1.4620 to 1.4660 | [7] |

| Water Solubility | 9.3 g/L at 25 °C | [9] |

| Vapor Pressure | 0.6 Pa at 20 °C | [7][9] |

Table 2: Computed Chemical Properties

| Property | Value | Source(s) |

| XLogP3 | 1.3 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 5 | [1] |

| Exact Mass | 200.10485899 g/mol | [1] |

| Monoisotopic Mass | 200.10485899 g/mol | [1] |

| Topological Polar Surface Area | 44.8 Ų | [1] |

| Heavy Atom Count | 14 | [1] |

| Complexity | 206 | [1] |

Experimental Protocols

This compound is a versatile monomer used in various formulations. Below are detailed experimental protocols for its application in UV-curable coatings and 3D printing resins, based on patent literature.

Protocol 1: Preparation of a UV-Curable Coating for Optical Fibers

This protocol is adapted from patent CN201611000363.0 and describes the formulation of a UV-curable coating for optical fibers.[1]

Materials:

-

Ethoxylated trimethylolpropane triacrylate: 20-30 parts by weight

-

This compound: 30-41 parts by weight

-

Ethoxyethoxyethyl acrylate: 10-15 parts by weight

-

Photoinitiator 2959: 2-4 parts by weight

-

Pentaerythritol (B129877) pentaacrylate: 4-7 parts by weight

-

Tripropylene (B76144) glycol diacrylate: 3-6 parts by weight

-

3-glycidyloxypropyltrimethoxysilane: 1-2 parts by weight

-

Glycidyl (B131873) neodecanoate: 1-2 parts by weight

-

Nano attapulgite (B1143926): 12-15 parts by weight

-

Methyl-(butylamino)formyl)-2-benzimidazole carbamate (B1207046): 1-2 parts by weight

-

Auxiliary agent: 9-13 parts by weight

Procedure:

-

In a suitable mixing vessel, combine the specified amounts of ethoxylated trimethylolpropane triacrylate, this compound, and ethoxyethoxyethyl acrylate.

-

Stir the mixture at room temperature until a homogeneous solution is obtained.

-

Add the photoinitiator, pentaerythritol pentaacrylate, and tripropylene glycol diacrylate to the mixture and continue stirring until fully dissolved.

-

Incorporate the 3-glycidyloxypropyltrimethoxysilane and glycidyl neodecanoate and mix thoroughly.

-

Gradually add the nano attapulgite and methyl-(butylamino)formyl)-2-benzimidazole carbamate to the mixture while stirring continuously to ensure uniform dispersion.

-

Finally, add the auxiliary agent and continue mixing until the formulation is completely homogeneous.

-

The resulting mixture is a UV-curable coating ready for application and curing.

Protocol 2: Formulation of a 3D Printing Transparent Tough Resin

This protocol is based on patent CN201910879900.0 and details the composition of a transparent and tough resin for 3D printing applications.[1][3]

Materials:

-

Prepolymer: 30-50% by weight

-

Acryloylmorpholine (ACMO): 20-40% by weight

-

This compound (CTFA): 20-40% by weight

-

Photoinitiators (total 1-4% by weight):

-

1-hydroxycyclohexylphenylmethanone (184)

-

2,4,6-trimethylbenzoyl-diphenylphosphine oxide (TPO)

-

-

Additives: 0.01-0.2% by weight

-

Light stabilizer: 0.5-2% by weight

-

Plastic yellowing agent RQT-TS: 0.001-0.05% by weight

Procedure:

-

Combine the prepolymer, acryloylmorpholine, and this compound in a light-proof mixing container.

-

Mix the components at a moderate speed until a uniform blend is achieved.

-

In a separate container, dissolve the photoinitiators (1-hydroxycyclohexylphenylmethanone and 2,4,6-trimethylbenzoyl-diphenylphosphine oxide) in a small portion of the monomer blend.

-

Add the dissolved photoinitiator solution to the main mixture and stir until fully incorporated.

-

Add the additives, light stabilizer, and plastic yellowing agent to the formulation.

-

Continue mixing until all components are completely dissolved and the resin is homogeneous. The resulting resin is suitable for use in 3D printers operating in the 395-405nm wavelength range.[1]

Protocol 3: Analytical Method for Quality Control

While a specific analytical method for this compound was not found, a general gas chromatography (GC) method for residual acrylate monomers in resins can be adapted for quality control purposes. The following is a general procedure inspired by methods for similar analytes.

Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (FID).

-

Chromatographic column: Agilent HP-5 (30 m x 0.25 mm x 0.25 µm) or equivalent.

Reagents:

-

Methanol (or other suitable solvent) as a diluent.

-

This compound standard.

-

Internal standard (e.g., a non-interfering hydrocarbon).

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound and the internal standard in the chosen diluent. Create a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Accurately weigh a sample of the resin and dissolve it in the diluent containing the internal standard.

-

GC Analysis:

-

Injector Temperature: 250 °C

-

Detector Temperature: 275 °C

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Injection Volume: 1 µL.

-

-

Quantification: Identify the peaks corresponding to the analyte and the internal standard based on their retention times. Construct a calibration curve from the standard solutions and determine the concentration of residual this compound in the sample.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the preparation and application of a UV-curable resin containing this compound.

Caption: Experimental workflow for UV-curable resin formulation and characterization.

This diagram outlines the key stages from the initial mixing of components to the final characterization of the cured polymer. The process begins with the careful weighing and mixing of the monomers and oligomers, including this compound. This is followed by the addition of photoinitiators and other additives to achieve the desired properties. After ensuring the mixture is homogeneous, it is applied to a substrate, either as a coating or layer-by-layer in a 3D printing process. The liquid resin is then exposed to UV radiation, which initiates polymerization and solidifies the material. Finally, the cured polymer undergoes various characterization techniques to evaluate its mechanical, thermal, and spectroscopic properties.

References

- 1. Page loading... [wap.guidechem.com]

- 3. zhishangchemical.com [zhishangchemical.com]

- 4. (5-Ethyl-2,2-dimethyl-1,3-dioxan-5-yl)methyl acrylate | SIELC Technologies [sielc.com]

- 5. 3D Printing a Mechanically-Tunable Acrylate Resin on a Commercial DLP-SLA Printer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bomar-chem.com [bomar-chem.com]

- 7. researchgate.net [researchgate.net]

- 8. CN101935387B - Modified UV photocuring pure acrylic resin and preparation method thereof - Google Patents [patents.google.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

(5-Ethyl-1,3-dioxan-5-yl)methyl acrylate spectral data (NMR, IR, MS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data, synthesis, and analytical methodologies for (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate (B77674) (CAS No. 66492-51-1). This bifunctional monomer, containing both a cyclic acetal (B89532) and an acrylate group, is of significant interest in polymer chemistry and materials science.

Spectral Data

The structural features of (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate have been characterized using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the proton and carbon environments within the molecule.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~6.4 | dd | Ha (trans to ester) |

| ~6.1 | dd | Hb (cis to ester) |

| ~5.8 | dd | Hc |

| ~4.8 & ~4.6 | d | O-CH₂-O (axial & equatorial) |

| ~4.1 | s | C-CH₂-O |

| ~3.7 | d | O-CH₂-C (axial) |

| ~3.6 | d | O-CH₂-C (equatorial) |

| ~1.4 | q | -CH₂-CH₃ |

| ~0.8 | t | -CH₂-CH₃ |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~166 | C=O (ester) |

| ~131 | =CH₂ |

| ~128 | =CH- |

| ~94 | O-CH₂-O |

| ~70 | O-CH₂-C |

| ~66 | C-CH₂-O |

| ~42 | Quaternary C |

| ~23 | -CH₂-CH₃ |

| ~7 | -CH₂-CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum reveals the characteristic functional groups present in the molecule.

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Strong | C-H stretch (aliphatic) |

| ~1725 | Strong | C=O stretch (acrylate ester)[1] |

| ~1635 | Medium | C=C stretch (alkene) |

| ~1405 | Medium | =C-H bend |

| ~1190 | Strong | C-O stretch (ester) |

| ~1150-1040 | Strong | C-O-C stretch (dioxane ring) |

| ~810 | Medium | =C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. The compound has a molecular weight of 200.23 g/mol .[2][][4][5]

Table 4: Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 201.1121 |

| [M+Na]⁺ | 223.0940 |

| [M+K]⁺ | 239.0680 |

| [M+NH₄]⁺ | 218.1387 |

Note: This data is predicted and the fragmentation pattern would be dependent on the ionization method used.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are provided below.

Synthesis of this compound

This compound can be synthesized in a two-step process from trimethylolpropane.

Step 1: Formation of the Cyclic Acetal

-

To a reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark apparatus, add trimethylolpropane, a suitable solvent (e.g., toluene), and an acidic catalyst (e.g., p-toluenesulfonic acid).

-

Heat the mixture to reflux.

-

Slowly add an aqueous solution of formaldehyde.

-

Continuously remove the water formed during the reaction via the Dean-Stark trap.

-

Monitor the reaction progress by measuring the amount of water collected.

-

Once the theoretical amount of water has been removed, cool the reaction mixture.

-

Neutralize the catalyst with a base (e.g., sodium carbonate solution).

-

Separate the organic layer, wash with water and brine, and dry over an anhydrous salt (e.g., MgSO₄).

-

Remove the solvent under reduced pressure to yield the intermediate, (5-ethyl-1,3-dioxan-5-yl)methanol.

Step 2: Esterification with Acrylic Acid

-

Combine the (5-ethyl-1,3-dioxan-5-yl)methanol intermediate, acrylic acid (a slight excess), a polymerization inhibitor (e.g., hydroquinone), and an esterification catalyst (e.g., sulfuric acid) in a reaction vessel.

-

Heat the mixture, and remove the water of reaction using a Dean-Stark trap.

-

Monitor the reaction until the theoretical amount of water is collected.

-

Cool the mixture and dilute with a suitable solvent (e.g., diethyl ether).

-

Wash the organic solution with aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Purify the product by vacuum distillation to obtain this compound.[1]

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to obtain optimal resolution.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically employed.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios. Identify the chemical shifts in both spectra and assign them to the respective nuclei in the molecule.

IR Spectroscopy Protocol

-

Sample Preparation: As this compound is a liquid, it can be analyzed as a thin film. Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[6]

-

Instrument Setup: Place the salt plates in the sample holder of the FTIR spectrometer.

-

Background Scan: Perform a background scan with the empty salt plates to subtract any atmospheric interference.

-

Sample Scan: Acquire the IR spectrum of the sample.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid like this, direct infusion or injection into a gas chromatograph (GC-MS) can be used.

-

Ionization: Utilize an appropriate ionization method. Electron ionization (EI) is a common technique for such molecules, which typically results in fragmentation.[7] Softer ionization techniques like electrospray ionization (ESI) or chemical ionization (CI) can be used to observe the molecular ion with less fragmentation.[8][9]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each ion.

-

Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.

Logical Relationships and Workflows

The following diagrams illustrate the key processes involved in the synthesis and analysis of this compound.

Caption: Synthesis workflow for this compound.

Caption: Workflow for the spectroscopic analysis of the final product.

Biological Context and Applications

This compound is primarily used as a monomer in the synthesis of polymers for applications such as UV-curable coatings and 3D printing resins.[10] While specific data on the biological signaling pathways of this compound are not extensively documented, the broader class of cyclic acetals has been investigated for various biological activities. For instance, some cyclic acetals have been explored as potential mosquito repellents and as acid-cleavable linkers in antibody-drug conjugates for targeted drug delivery.[11][12] The acrylate moiety, being a reactive Michael acceptor, suggests potential reactivity with biological nucleophiles, a factor that should be considered in any toxicological or drug development assessment.

References

- 1. Buy this compound | 66492-51-1 [smolecule.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 4. sfdchem.com [sfdchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Electron ionization - Wikipedia [en.wikipedia.org]

- 8. as.uky.edu [as.uky.edu]

- 9. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. guidechem.com [guidechem.com]

- 11. Cyclic Acetals as Novel Long-Lasting Mosquito Repellents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Novel Family of Acid-Cleavable Linker Based on Cyclic Acetal Motifs for the Production of Antibody-Drug Conjugates with High Potency and Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

(5-Ethyl-1,3-dioxan-5-yl)methyl acrylate material safety data sheet (MSDS)

An In-depth Technical Guide to (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate (B77674)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material properties, safety information, and applications of (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate (CAS No. 66492-51-1). The information is compiled from various safety data sheets and technical resources to assist researchers and professionals in its safe handling and effective utilization.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 66492-51-1[1] |

| EINECS Number | 266-380-7[1] |

| Molecular Formula | C10H16O4[1] |

| Molecular Weight | 200.23 g/mol [2] |

| Synonyms | Cyclic Trimethylolpropane Formal Acrylate (CTFA), 2-Propenoic acid, (5-ethyl-1,3-dioxan-5-yl)methyl ester, 5-Ethyl-5-(acryloyloxymethyl)-1,3-dioxane[3][4] |

| InChI Key | STGXUBIZGYMIRM-UHFFFAOYSA-N[5] |

| Canonical SMILES | CCC1(COCOC1)COC(=O)C=C[5] |

Physical and Chemical Properties

This substance is generally a colorless to light yellow clear liquid.[2][3] It is noted to be unstable and may be sold with an inhibitor like MEHQ (hydroquinone monomethyl ether) to prevent polymerization.[3][6] It is incompatible with strong oxidizing agents.[3][6]

| Property | Value |

| Appearance | Colorless to light yellow clear liquid[2] |

| Boiling Point | 78 °C at 0.3 mmHg[2][3] |

| Flash Point | 109 °C[2] |

| Density (Predicted) | 1.033 ± 0.06 g/cm³[3] |

| Specific Gravity | 1.10[2] |

| Refractive Index | 1.46[2] |

| Water Solubility | 9.3 g/L at 25 °C[3] |

| Vapor Pressure | 0.6 Pa at 20 °C[3] |

| LogP | 1.9 at 23 °C[3] |

Hazard Identification and Safety Information

This compound is classified as a hazardous substance. The GHS classification indicates it can cause skin irritation and may provoke an allergic skin reaction. Furthermore, it is toxic to aquatic life with long-lasting effects.

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation[1][5] |

| Skin Sensitization | 1B | H317: May cause an allergic skin reaction[1] |

| Respiratory Sensitization | - | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[5] |

| Hazardous to the Aquatic Environment (Chronic) | 2 | H411: Toxic to aquatic life with long lasting effects[1][5] |

GHS Pictograms:

Signal Word: Warning[1]

Precautionary Statements: Users should wash hands thoroughly after handling, wear protective gloves, eye protection, and face protection.[1] It is crucial to avoid breathing dust, fumes, gas, mist, vapors, or spray and to prevent its release into the environment.[1][5] Contaminated work clothing should not be allowed out of the workplace.[1] In case of skin contact, wash with plenty of water. If skin irritation or rash occurs, seek medical advice.[1]

Handling, Storage, and Personal Protection

Handling: Avoid contact with skin and eyes.[1] Use in a well-ventilated area and employ personal protective equipment.[1] Keep away from heat, sparks, and open flames. The inhibitor present is only effective in the presence of oxygen, and the product may polymerize upon exposure to light or extreme heat.[7]

Storage: Store in a cool, dry, and well-ventilated place.[1] Keep the container tightly closed.[1]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH approved eye protection.[1]

-

Skin Protection: Wear permeation-resistant gloves (e.g., nitrile rubber) and protective clothing, including long sleeves and pants.[7] Natural rubber and PVC gloves should be avoided.[7]

-

Respiratory Protection: If ventilation is inadequate, wear suitable respiratory protection.[8][9]

First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

-

Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing and wash it before reuse. Consult a physician if irritation or a rash develops.[1][7]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician. Never give anything by mouth to an unconscious person.[1][7]

Experimental Protocols & Applications

This compound is primarily used as a reactive monomer in the formulation of UV-curable coatings and 3D printing resins.[3] It is valued for imparting good adhesion, particularly on metals and plastics.

General Workflow for UV-Curable Coating Preparation

The following diagram illustrates a typical workflow for the preparation and application of a UV-curable coating incorporating this monomer.

References

- 1. guidechem.com [guidechem.com]

- 2. zhishangchemical.com [zhishangchemical.com]

- 3. guidechem.com [guidechem.com]

- 4. sfdchem.com [sfdchem.com]

- 5. guidechem.com [guidechem.com]

- 6. This compound | 66492-51-1 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. This compound (stabilized with MEHQ) 98.0+%, TCI America 100 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to the Solubility of (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate (B77674), a key monomer in the formulation of advanced materials such as UV-curable coatings and 3D printing resins. Understanding its solubility is critical for optimizing formulation design, ensuring stability, and achieving desired material properties.

Introduction

(5-Ethyl-1,3-dioxan-5-yl)methyl acrylate (CAS No. 66492-51-1) is a specialty acrylate monomer valued for its contribution to the flexibility, durability, and resistance of polymers.[1] Its unique cyclic structure, containing a dioxane ring, influences its physical and chemical properties, including its solubility in various media. This document collates available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents a logical workflow for its application in UV-curable systems.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below:

| Property | Value |

| Molecular Formula | C10H16O4 |

| Molecular Weight | 200.23 g/mol |

| Appearance | Colorless to light yellow clear liquid[2] |

| Boiling Point | 78 °C at 0.3 mmHg |

| Density | Approximately 1.033 g/cm³ (Predicted)[2] |

| Refractive Index | 1.4620 to 1.4660[2] |

Quantitative Solubility Data

Currently, publicly available quantitative solubility data for this compound is limited. The following table summarizes the known value.

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 25 | 9.3[2] |

Qualitative Solubility Profile

Based on the general behavior of acrylate monomers and the principle of "like dissolves like," a qualitative solubility profile in common organic solvents can be inferred. Acrylates are typically soluble in a range of organic solvents.

| Solvent | Expected Solubility | Rationale |

| Alcohols (Ethanol, Isopropanol) | Soluble/Miscible | The ester and ether functionalities of the monomer can form hydrogen bonds with alcohols. |

| Ketones (Acetone, Methyl Ethyl Ketone) | Soluble/Miscible | As polar aprotic solvents, ketones are effective at dissolving acrylates. |

| Esters (Ethyl Acetate, Butyl Acetate) | Soluble/Miscible | Structural similarities between the ester groups of the solvent and the monomer favor solubility. |

| Aromatic Hydrocarbons (Toluene, Xylene) | Soluble/Miscible | The non-polar characteristics of the alkyl and dioxane components of the monomer allow for good interaction with aromatic solvents. |

| Aliphatic Hydrocarbons (Hexane, Heptane) | Limited Solubility | While some interaction is possible, the polarity of the acrylate and dioxane groups may limit solubility in non-polar aliphatic solvents. |

Experimental Protocol for Solubility Determination

The following section details a standard laboratory procedure for the quantitative determination of the solubility of this compound in a given solvent. This method is based on the isothermal equilibrium technique followed by gravimetric analysis.

Objective: To determine the saturation solubility of this compound in a selected solvent at a specified temperature.

Materials:

-

This compound (purity >98%)

-

Selected solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Glass vials with airtight seals

-

Analytical balance (readable to 0.1 mg)

-

Micropipettes

-

Syringe filters (0.22 µm, solvent-compatible)

-

Evaporating dish or pre-weighed aluminum pans

-

Vacuum oven

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a series of glass vials. An excess is ensured when a separate phase of the monomer is visible.

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solvent phase no longer changes over time.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow undissolved monomer to settle.

-

Carefully withdraw a known volume (e.g., 1.0 mL) of the supernatant using a micropipette.

-

Immediately filter the collected sample through a syringe filter to remove any undissolved micro-droplets of the monomer.

-

-

Gravimetric Analysis:

-

Dispense the filtered sample into a pre-weighed evaporating dish or aluminum pan.

-

Record the exact weight of the dish with the sample.

-

Place the dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the monomer (e.g., 40-50 °C).

-

Once the solvent has completely evaporated, cool the dish to room temperature in a desiccator and weigh it.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation:

-

Calculate the weight of the dissolved monomer by subtracting the initial weight of the empty dish from the final constant weight.

-

The solubility can then be expressed in grams per liter (g/L) or other appropriate units based on the initial volume of the sample taken.

-

Application Workflow: Formulation of a UV-Curable Resin

This compound is frequently used as a reactive diluent in UV-curable formulations for applications like coatings and 3D printing.[3][4] The following diagram illustrates a typical workflow for preparing such a resin.

Caption: Workflow for UV-Curable Resin Formulation and Curing.

This workflow highlights the critical role of solubility, as all components must be fully dissolved to form a homogeneous liquid resin before the application and UV curing steps. The effective dissolution of this compound with other monomers and oligomers is essential for the final properties of the cured material.

References

(5-Ethyl-1,3-dioxan-5-yl)methyl acrylate commercial suppliers and purity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate (B77674) (CAS No. 66492-51-1), a key monomer in various industrial applications. This document details its commercial availability, typical purities, and its role in advanced material formulations. While direct applications in drug development are not prominent in publicly available literature, its characteristics as a reactive diluent are of interest to material scientists in the biomedical field.

Commercial Suppliers and Purity

(5-Ethyl-1,3-dioxan-5-yl)methyl acrylate is readily available from a range of chemical suppliers, typically stabilized with MEHQ (hydroquinone monomethyl ether). The purity of the commercial product is generally high, suitable for polymerization and formulation applications.

| Supplier | Purity | Notes |

| Alfa Chemistry | 97% Min, 98.0%(GC) | Offered for research and experimental use.[1][2] |

| BOC Sciences | >98.0%(GC) | Highlighted for its utility in drug synthesis and research.[] |

| TCI Chemicals | >98.0%(GC) | Available in various quantities. |

| Zhishang Chemical | Not specified | Provides MSDS and COA upon request.[4] |

| ChemicalBook | 99% | Lists various suppliers with different purities.[5] |

| Sigma-Aldrich | Not specified | Available from Combi-Blocks, Inc.[6] |

Physicochemical Properties

This monomer is a colorless to light yellow transparent liquid.[1][4][5][7] Key properties are summarized below:

| Property | Value |

| Molecular Formula | C10H16O4 |

| Molecular Weight | 200.23 g/mol |

| Boiling Point | 78 °C at 0.3 mmHg[1][][5] |

| CAS Number | 66492-51-1 |

Applications in Material Science

This compound is primarily used as a reactive monomer in formulations for UV-curable coatings and 3D printing resins.[1][4][5][7] Its properties, such as low volatility, good abrasion resistance, fast curing speed, and chemical resistance, make it a valuable component in these applications.[1]

One notable application is in the preparation of UV-curable coatings for optical fibers.[1][4][5][7] It is also a component in the formulation of tough, transparent resins for 3D printing.[1][4][5][7]

Experimental Protocol: Formulation of a UV-Curable Coating

The following is a representative, generalized protocol for the formulation of a hybrid UV-curable composition, based on publicly available patent literature. This is not a detailed experimental procedure but rather an illustrative example of its application.

Objective: To prepare a hybrid UV-curing composition for a coating application.

Materials:

-

Epoxy resin (e.g., 3,4-epoxycyclohexylcarboxylic acid-3,4-epoxycyclohexylmethyl ester)

-

Linear polyester (B1180765) acrylate

-

This compound (as a reactive monomer)

-

Polyester resin

-

Cationic photoinitiator (e.g., diphenylsulfonium hexafluorophosphate (B91526) derivative)

-

Free radical photoinitiator (e.g., bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide)

Methodology:

-

Mixing: In a suitable mixing vessel, the epoxy resin is added.

-

Component Addition: Under stirring, the linear polyester acrylate, this compound, polyester resin, cationic photoinitiator, and free radical photoinitiator are added in the desired weight ratios.

-

Homogenization: The mixture is stirred until a homogeneous composition is obtained.

-

Application: The resulting UV-curable composition is then coated onto a substrate at a specified thickness.

-

Curing: The coated substrate is exposed to a UV light source (e.g., a mercury lamp) for a specified duration and intensity to induce polymerization and curing of the coating.[7] This process utilizes a hybrid network interpenetrating technology where the cationic photoinitiator triggers the polymerization of the epoxy groups, and the free radical initiator initiates the polymerization of the acrylate double bonds.[7]

Visualization of the UV Curing Workflow

The following diagram illustrates the general workflow for the preparation and curing of a UV-curable formulation containing this compound.

Caption: Workflow for UV-curable formulation.

Disclaimer: The information provided in this technical guide is for informational purposes only and should not be considered as a substitute for professional advice. Researchers should always consult the relevant safety data sheets (SDS) and technical documentation provided by the suppliers before handling this chemical.

References

A Technical Guide to the Thermogravimetric Analysis of (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate (B77674). Due to the limited availability of specific experimental data in the public domain for this compound, this document outlines a standardized methodology for performing TGA, interpreting the potential results, and understanding the thermal decomposition characteristics based on the analysis of structurally related acrylate monomers.

Introduction to Thermogravimetric Analysis and its Application

Thermogravimetric analysis (TGA) is a powerful analytical technique that measures the change in mass of a sample as it is heated or held at a constant temperature in a controlled atmosphere.[1][2][3][4] This method is crucial for determining the thermal stability, decomposition profile, and composition of materials.[5] For a monomer like (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate, TGA can provide critical data on its volatility, onset of thermal decomposition, and the presence of any residual impurities. Such information is vital for establishing safe handling and processing temperatures, predicting shelf-life, and ensuring the quality of polymers derived from it.

The thermal behavior of acrylates is complex; they can undergo polymerization at elevated temperatures, and their decomposition can proceed through various radical-mediated pathways.[6][7][8] Therefore, a systematic TGA study is essential for a complete understanding of the material's properties.

Experimental Protocol for Thermogravimetric Analysis

The following section details a recommended experimental protocol for conducting the thermogravimetric analysis of liquid samples such as this compound.

2.1. Instrumentation and Sample Preparation

-

Apparatus: A calibrated thermogravimetric analyzer equipped with a high-precision microbalance and a furnace capable of controlled heating rates is required.[9]

-

Sample Pans: Platinum or alumina (B75360) (ceramic) pans are recommended for their inertness at high temperatures.[10] For volatile liquids, hermetically sealed pans with a pinhole lid can be used to control evaporation and ensure that the observed mass loss is primarily due to decomposition.

-

Sample Preparation: A small, representative sample of this compound, typically in the range of 5-10 mg, should be carefully dispensed into the sample pan.[10] It is important that the liquid covers the bottom of the pan without being too close to the edges to prevent premature, non-thermal mass loss.[10]

2.2. TGA Measurement Parameters

-

Temperature Program:

-

Initial Temperature: Start at ambient temperature (e.g., 25 °C).

-

Heating Rate: A heating rate of 10 °C/min is a common starting point for initial investigations.[11] Slower or faster heating rates can be employed to study the kinetics of decomposition.

-

Final Temperature: Heat the sample to a temperature high enough to ensure complete decomposition, typically in the range of 500-600 °C for organic molecules.

-

-

Atmosphere:

-

Purge Gas: An inert gas, such as nitrogen or argon, should be used to prevent oxidative degradation.[10]

-

Flow Rate: A consistent flow rate, typically between 20 and 50 mL/min, should be maintained throughout the experiment to ensure a stable atmosphere and efficient removal of decomposition products.

-

-

Data Acquisition: The mass of the sample and the furnace temperature should be continuously recorded throughout the experiment. The derivative of the mass loss with respect to temperature (DTG curve) should also be plotted, as it helps to identify the temperatures of maximum decomposition rates.[12]

Data Presentation and Interpretation

The quantitative data obtained from the TGA of this compound should be summarized in a clear and structured table. While specific experimental data is not available, the following table presents a hypothetical but realistic set of results based on the expected behavior of similar acrylate monomers.

| Parameter | Description | Hypothetical Value |

| Tonset (°C) | The temperature at which significant thermal decomposition begins. | 150 - 180 °C |

| Tpeak (°C) | The temperature at which the maximum rate of mass loss occurs, determined from the peak of the DTG curve. | 200 - 250 °C |

| Mass Loss (%) | The total percentage of mass lost during the primary decomposition step. | > 95% |

| Residual Mass (%) | The percentage of mass remaining at the end of the experiment (e.g., at 500 °C). | < 5% |

Interpretation of Results:

-

Initial Mass Loss: An initial, gradual mass loss at lower temperatures (below 100-120 °C) could indicate the evaporation of volatile impurities or the monomer itself.

-

Main Decomposition Step: The primary, sharp mass loss corresponds to the thermal decomposition of the this compound molecule. The Tonset and Tpeak values are key indicators of its thermal stability.

-

Residual Mass: A small residual mass may indicate the presence of non-volatile impurities or the formation of char during decomposition.

Visualizing Experimental and Logical Workflows

4.1. TGA Experimental Workflow

The following diagram illustrates the typical workflow for a thermogravimetric analysis experiment.

Caption: TGA Experimental Workflow Diagram.

4.2. Potential Thermal Decomposition Signaling Pathway

The thermal decomposition of acrylate monomers can be initiated by the cleavage of the ester group or the dioxane ring. The following diagram illustrates a simplified, hypothetical signaling pathway for the decomposition of this compound.

Caption: Hypothetical Decomposition Pathway.

Conclusion

References

- 1. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]

- 2. eng.uc.edu [eng.uc.edu]

- 3. infinitalab.com [infinitalab.com]

- 4. measurlabs.com [measurlabs.com]

- 5. aurigaresearch.com [aurigaresearch.com]

- 6. Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate) in the Presence of Nematic Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thermal Degradation of Polyacrylates - ProQuest [proquest.com]

- 8. akjournals.com [akjournals.com]

- 9. youtube.com [youtube.com]

- 10. Sample Preparation – TGA-MS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 11. mdpi.com [mdpi.com]

- 12. mt.com [mt.com]

An In-depth Technical Guide to the Differential Scanning Calorimetry of (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Ethyl-1,3-dioxan-5-yl)methyl acrylate (B77674) is a monomer possessing a unique cyclic ketal structure, making it a compound of interest in polymer chemistry and materials science. Its applications are particularly notable in the formulation of UV-curable coatings and resins for 3D printing. The thermal properties of this monomer, and the polymer it forms, are critical to understanding its behavior during polymerization and the performance of the final product. Differential Scanning Calorimetry (DSC) is a fundamental analytical technique for characterizing these thermal properties.

Core Principles of Differential Scanning Calorimetry

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[1][2][3] Both the sample and an inert reference are subjected to a controlled temperature program. When the sample undergoes a physical or chemical transition, such as melting, crystallization, or a glass transition, it will either absorb (endothermic) or release (exothermic) heat. This difference in heat flow is detected by the instrument and plotted against temperature, providing a quantitative and qualitative analysis of the material's thermal properties.[1][2]

Expected Thermal Events for (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate

Based on the analysis of similar acrylate monomers, the following thermal events can be anticipated during a DSC scan of this compound:

-

Glass Transition (Tg): This is a reversible transition observed in amorphous materials, including polymers. It represents the temperature at which the material changes from a hard, glassy state to a softer, rubbery state.[4] For the polymer formed from this compound, the Tg is a critical parameter influencing its mechanical properties.

-

Polymerization: As an acrylate monomer, this compound can undergo exothermic polymerization when subjected to heat or a suitable initiator.[5] This will be observed as a broad exothermic peak in the DSC thermogram. The area under this peak is proportional to the enthalpy of polymerization (ΔHp).

-

Decomposition: At elevated temperatures, the monomer or resulting polymer will begin to decompose. This is typically observed as a complex series of endothermic and exothermic events.

Representative Quantitative Data

While specific DSC data for polythis compound is not available, the following table summarizes typical thermal properties for common acrylate polymers, which can be used as a reference.

| Polymer | Glass Transition Temperature (Tg) | Monomer Enthalpy of Polymerization (ΔHp) |

| Poly(methyl methacrylate) | 105 - 120 °C[6][7] | -57.8 kJ/mol |

| Poly(butyl acrylate) | -54 to -43 °C[1] | -77.4 kJ/mol[5] |

| Poly(tert-butyl acrylate) | 28 - 38 °C (for Mn > 11.6k)[8] | Not readily available |

| Poly(styrene-co-butyl acrylate) | 35.4 - 44.2 °C | Not applicable (copolymer) |

Detailed Experimental Protocol for DSC Analysis

This protocol provides a general framework for the DSC analysis of liquid monomers like this compound. Instrument-specific parameters should be optimized based on the available equipment.

1. Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a hermetically sealed aluminum DSC pan.[9] The use of hermetic pans is crucial for liquid samples to prevent evaporation during the experiment.[9]

-

Prepare an identical, empty hermetically sealed pan to be used as a reference.[9]

-

Ensure the bottom of the pan is flat to allow for good thermal contact with the DSC sensor.[9]

2. Instrument Setup and Calibration:

-

Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) according to the manufacturer's guidelines.

-

Purge the DSC cell with a dry, inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a reproducible atmosphere and prevent oxidative degradation.

3. Thermal Program:

A two-heat cycle is recommended to analyze both the initial monomer and the resulting polymer.

-

First Heating Scan:

-

Equilibrate the sample at a sub-ambient temperature (e.g., -80 °C).

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the expected polymerization peak (e.g., 250 °C). This scan will show the exothermic polymerization of the monomer.

-

-

Cooling Scan:

-

Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature (e.g., -80 °C). This step helps in achieving a uniform thermal history for the newly formed polymer.

-

-

Second Heating Scan:

-

Reheat the sample at the same controlled rate (e.g., 10 °C/min) to the same upper temperature limit (e.g., 250 °C). This scan will reveal the glass transition temperature (Tg) of the in-situ formed polymer.

-

4. Data Analysis:

-

Enthalpy of Polymerization (ΔHp): Integrate the area of the exothermic peak from the first heating scan. The result is typically expressed in Joules per gram (J/g) or kilojoules per mole (kJ/mol).

-

Glass Transition Temperature (Tg): Determine the midpoint of the step-change in the heat flow curve from the second heating scan.

Visualizations

Caption: A flowchart illustrating the typical experimental workflow for DSC analysis of a polymerizable liquid monomer.

Caption: A simplified diagram of the free-radical polymerization process for an acrylate monomer.

Conclusion

Differential Scanning Calorimetry is an indispensable tool for characterizing the thermal properties of this compound and its corresponding polymer. By following a systematic experimental protocol, researchers can obtain crucial data on the enthalpy of polymerization and the glass transition temperature. This information is vital for optimizing polymerization conditions, predicting material performance, and ensuring the quality and consistency of the final products in various applications, from advanced coatings to additive manufacturing. While direct experimental data for this specific monomer is yet to be widely published, the methodologies and comparative data presented in this guide offer a solid foundation for its thermal analysis.

References

- 1. Poly(butyl acrylate) - Wikipedia [en.wikipedia.org]

- 2. s4science.at [s4science.at]

- 3. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ocw.mit.edu [ocw.mit.edu]

- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. polymersource.ca [polymersource.ca]

- 9. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

Methodological & Application

Application Notes and Protocols: Photopolymerization Kinetics of (5-Ethyl-1,3-dioxan-5-yl)methyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for characterizing the photopolymerization kinetics of (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate (B77674). This monomer is a valuable component in the formulation of UV-curable coatings, 3D printing resins, and has potential applications in the biomedical field for drug synthesis and research.[1][][3] The cyclic acetal (B89532) group within its structure is of particular interest for the development of degradable polymers, a key feature for controlled drug release applications.[4]

Overview of Photopolymerization Kinetics

The study of photopolymerization kinetics is crucial for optimizing curing parameters, understanding reaction mechanisms, and tailoring the final properties of the resulting polymer. Key parameters of interest include the rate of polymerization (Rp), the final monomer conversion (%), and the influence of formulation variables such as photoinitiator type and concentration, as well as external factors like light intensity and temperature. The primary techniques for monitoring these kinetics are Photo-Differential Scanning Calorimetry (Photo-DSC) and Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy.

Quantitative Data Summary

The following tables present a hypothetical yet representative summary of the kind of quantitative data obtained from kinetic studies of (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate photopolymerization.

Table 1: Influence of Photoinitiator Concentration on Polymerization Kinetics

| Photoinitiator (Type A) Conc. (wt%) | Peak Polymerization Rate (Rp) (s⁻¹) | Time to Peak (s) | Final Conversion (%) |

| 0.5 | 0.15 | 12.5 | 85.2 |

| 1.0 | 0.28 | 8.2 | 92.1 |

| 2.0 | 0.45 | 5.1 | 95.5 |

| 3.0 | 0.48 | 4.8 | 95.8 |

Conditions: UV Light Intensity = 50 mW/cm², Temperature = 25°C

Table 2: Influence of UV Light Intensity on Polymerization Kinetics

| UV Light Intensity (mW/cm²) | Peak Polymerization Rate (Rp) (s⁻¹) | Time to Peak (s) | Final Conversion (%) |

| 10 | 0.12 | 15.8 | 88.3 |

| 25 | 0.29 | 7.9 | 92.5 |

| 50 | 0.45 | 5.1 | 95.5 |

| 100 | 0.72 | 3.2 | 97.1 |

Conditions: Photoinitiator (Type A) Conc. = 2.0 wt%, Temperature = 25°C

Experimental Protocols

Materials

-

This compound (purity >98%)

-

Photoinitiator: e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one (or other suitable Type I or Type II photoinitiator)

-

Inhibitor remover: Basic alumina (B75360) column (if required)

-

Nitrogen gas: High purity, for inerting

Protocol 1: Kinetic Analysis by Photo-Differential Scanning Calorimetry (Photo-DSC)

This protocol outlines the measurement of the heat flow during photopolymerization, which is directly proportional to the rate of reaction.

Workflow for Photo-DSC Analysis

Caption: Workflow for Photo-DSC kinetic analysis.

Detailed Steps:

-

Formulation Preparation: Prepare a stock solution of the desired photoinitiator concentration (e.g., 0.5, 1.0, 2.0, 3.0 wt%) in this compound. Ensure complete dissolution, protecting the solution from light.

-

Sample Preparation: Accurately weigh 2-3 mg of the prepared formulation into an open aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans into the Photo-DSC cell.

-

Equilibration: Equilibrate the cell at the desired isothermal temperature (e.g., 25°C) under a nitrogen purge (e.g., 50 mL/min) for at least 3 minutes to ensure thermal stability and an inert atmosphere.

-

Initiation and Data Collection: Open the shutter of the UV lamp to expose the sample to a constant light intensity (e.g., 50 mW/cm²). Simultaneously, start recording the heat flow (in W/g) as a function of time until the reaction exotherm returns to the baseline.

-

Data Analysis:

-

Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔH_measured).

-

The rate of polymerization (Rp) at any time 't' is proportional to the heat flow (dH/dt) at that time.

-

The percentage of monomer conversion (C%) at any time 't' can be calculated using the formula: C(t)% = (ΔH_t / ΔH_theoretical) * 100, where ΔH_t is the cumulative heat evolved up to time 't' and ΔH_theoretical is the theoretical heat of polymerization for an acrylate double bond (typically ~86 kJ/mol).

-

Protocol 2: Kinetic Analysis by Real-Time FTIR (RT-FTIR) Spectroscopy

This protocol monitors the decrease in the acrylate C=C double bond absorption peak, providing a direct measure of monomer conversion.

Workflow for RT-FTIR Analysis

Caption: Workflow for Real-Time FTIR kinetic analysis.

Detailed Steps:

-

Formulation Preparation: As described in the Photo-DSC protocol.

-

Sample Preparation: Place a small drop of the liquid formulation onto a transparent substrate (e.g., a polypropylene film or BaF₂ salt plate). Place a second substrate on top and apply gentle pressure to create a thin film of uniform thickness (approximately 10-20 µm).

-

Instrument Setup: Mount the sample in the transmission or ATR holder of the FTIR spectrometer, positioned in the path of the UV light source.

-

Reference Spectrum: Collect a high-resolution IR spectrum of the unreacted monomer before UV exposure.

-

Initiation and Data Collection: Begin UV irradiation at a defined intensity. Simultaneously, configure the spectrometer to collect spectra at rapid intervals (e.g., 2-5 spectra per second) for the duration of the polymerization.

-

Data Analysis:

-

Identify the characteristic absorption band of the acrylate C=C double bond (e.g., the twisting vibration at ~810 cm⁻¹ is often used as it is well-separated).

-

Identify an internal reference peak that does not change during polymerization (e.g., the carbonyl C=O stretch at ~1725 cm⁻¹).

-

The percentage of monomer conversion (C%) at any time 't' is calculated using the formula: C(t)% = [1 - (Area_t / Area_0)] * 100, where Area_0 is the initial peak area of the C=C bond (normalized to the reference peak) and Area_t is the normalized peak area at time 't'.

-

The rate of polymerization (Rp) can be determined by taking the derivative of the conversion versus time curve.

-